An In-depth Technical Guide to 2-Ethoxyphenethylamine: Structure, Properties, Synthesis, and Pharmacological Profile
An In-depth Technical Guide to 2-Ethoxyphenethylamine: Structure, Properties, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Ethoxyphenethylamine, a substituted phenethylamine derivative. Drawing upon established chemical principles and pharmacological data from structurally related compounds, this document details its chemical structure, physicochemical properties, plausible synthetic routes, and predicted pharmacological profile. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
2-Ethoxyphenethylamine, systematically named 2-(2-ethoxyphenyl)ethanamine, is a primary amine belonging to the phenethylamine class. The core structure consists of a phenethylamine skeleton with an ethoxy group substituted at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic and steric properties, which in turn are expected to modulate its biological activity compared to the parent phenethylamine molecule.
Structural and Molecular Data
The fundamental structural and molecular properties of 2-Ethoxyphenethylamine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(2-ethoxyphenyl)ethanamine | PubChem[1] |
| CAS Number | 39590-27-7 | PubChem[1] |
| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |
| Molecular Weight | 165.23 g/mol | PubChem[1] |
| Canonical SMILES | CCOC1=CC=CC=C1CCN | PubChem[1] |
| InChI Key | VDSGSZWDSYFYCJ-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
Experimental physicochemical data for 2-Ethoxyphenethylamine are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds such as phenethylamine, the following properties can be predicted. It is expected to be a liquid at room temperature with a characteristic amine-like odor.
| Property | Predicted Value / Information | Basis of Prediction / Source |
| Physical State | Liquid | Comparison with phenethylamine[2] |
| Boiling Point | > 200 °C | Higher than phenethylamine (197.5 °C) due to increased molecular weight and polarity[2] |
| Solubility | Soluble in organic solvents; likely sparingly soluble in water | General solubility of substituted phenethylamines |
| pKa | ~9.8 | Similar to phenethylamine (pKa of 9.83), reflecting the basicity of the primary amino group[2] |
Synthesis of 2-Ethoxyphenethylamine
Proposed Synthetic Pathway: Reduction of 2-(2-Ethoxyphenyl)acetonitrile
This two-step synthesis starts from the commercially available 2-ethoxyphenol.
Figure 1: Proposed two-step synthesis of 2-Ethoxyphenethylamine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(2-Ethoxyphenyl)acetonitrile
This intermediate can be prepared from 2-ethoxybenzyl chloride (which can be synthesized from 2-ethoxytoluene) and a cyanide salt via a nucleophilic substitution reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxybenzyl chloride in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Cyanide: Add a stoichiometric equivalent of sodium or potassium cyanide to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(2-ethoxyphenyl)acetonitrile can be purified by vacuum distillation or column chromatography.
Step 2: Reduction of 2-(2-Ethoxyphenyl)acetonitrile to 2-Ethoxyphenethylamine
The nitrile group can be effectively reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3]
-
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction [4]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend a stoichiometric excess of LiAlH₄ in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Nitrile: Slowly add a solution of 2-(2-ethoxyphenyl)acetonitrile in the same dry solvent to the LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching and Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent.
-
Purification: Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the crude 2-Ethoxyphenethylamine. Further purification can be achieved by vacuum distillation.
-
-
Method B: Catalytic Hydrogenation [5]
-
Reaction Setup: Dissolve 2-(2-ethoxyphenyl)acetonitrile in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically at elevated pressure).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Work-up and Purification: Filter the catalyst from the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude product. Purify by vacuum distillation.
-
Analytical Characterization
The identity and purity of synthesized 2-Ethoxyphenethylamine should be confirmed using a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a key analytical tool for the identification of phenethylamines. The electron ionization (EI) mass spectrum of 2-Ethoxyphenethylamine is characterized by specific fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 165) should be observable.
-
Major Fragment Ions: The primary fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, resulting in a stable iminium cation. For 2-Ethoxyphenethylamine, this would lead to a base peak at m/z 30 ([CH₂NH₂]⁺). Another significant fragment is the ethoxybenzyl cation at m/z 135.[6] A study on regioisomers of ethoxyphenethylamines reported major fragment ions at m/z 58 and 135/136.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons (in the range of δ 6.8-7.2 ppm), the ethyl group of the ethoxy substituent (a triplet and a quartet), the two methylene groups of the ethylamine side chain, and the primary amine protons (which may be a broad singlet).
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons (with the carbon attached to the ethoxy group being the most deshielded), the carbons of the ethoxy group, and the carbons of the ethylamine side chain. Studies on related phenethylamine hallucinogens have shown that the conformation of aryl-methoxyl groups can be determined using ¹³C NMR.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethoxyphenethylamine would exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretching: A pair of bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H stretching: Bands for aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
C-O stretching: A strong absorption band for the aryl-alkyl ether linkage around 1240 cm⁻¹.
-
Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.
Pharmacological Profile and Mechanism of Action
Specific pharmacological data for 2-Ethoxyphenethylamine is scarce in the scientific literature. However, its structural similarity to other substituted phenethylamines allows for a predictive assessment of its potential biological activity. The phenethylamine scaffold is a well-known pharmacophore that interacts with various monoamine neurotransmitter systems.[8]
Figure 2: Predicted pharmacological targets of 2-Ethoxyphenethylamine.
Serotonergic System
Many substituted phenethylamines are known to interact with serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily.[9][10]
-
5-HT₂A Receptor: This receptor is the primary target for classic psychedelic hallucinogens. The presence of an alkoxy group on the phenyl ring, as in 2-Ethoxyphenethylamine, is a common feature of many 5-HT₂A receptor agonists. It is highly probable that 2-Ethoxyphenethylamine acts as an agonist or partial agonist at the 5-HT₂A receptor, which could result in psychedelic effects. Studies on various phenalkylamine analogues have shown that mono-, di-, and trimethoxylation generally enhance affinity for serotonin receptors.[11][12]
-
5-HT₂C and 5-HT₁A Receptors: Interactions with these receptors are also common among phenethylamines and can modulate the overall pharmacological effects. The affinity for these receptors is often lower than for the 5-HT₂A receptor.[9]
Adrenergic System
Phenethylamines are structurally related to the endogenous catecholamines, adrenaline and noradrenaline, and thus can interact with adrenergic receptors.[[“]][[“]]
-
α- and β-Adrenergic Receptors: 2-Ethoxyphenethylamine may exhibit agonist activity at various adrenergic receptor subtypes. The nature and position of substituents on the phenyl ring and the ethylamine side chain are critical determinants of affinity and selectivity for α- and β-adrenergic receptors.[15] This interaction could lead to sympathomimetic effects, such as increased heart rate and blood pressure.
Dopaminergic System
The influence of phenethylamines on the dopamine system is another important aspect of their pharmacology.
-
Dopamine Receptors and Transporter: Phenethylamines can directly bind to dopamine receptors or, more commonly, affect dopamine levels by interacting with the dopamine transporter (DAT).[16] Some phenethylamines are known to inhibit dopamine reuptake or promote its release, leading to stimulant effects.[17] The ortho-ethoxy group in 2-Ethoxyphenethylamine may influence its interaction with the dopaminergic system.
Toxicology and Safety
The toxicological profile of 2-Ethoxyphenethylamine has not been extensively studied. However, based on its chemical class, certain potential hazards can be anticipated.
-
GHS Hazard Classification: According to PubChem, 2-Ethoxyphenethylamine is classified with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1]
-
General Phenethylamine Toxicity: Substituted phenethylamines can exhibit a range of toxic effects, particularly at higher doses, including sympathomimetic and serotonergic toxicity.[18] In vitro studies on related psychedelic phenethylamines have shown potential for cytotoxicity, particularly in neuronal and liver cell lines.[19] In vivo studies in animal models with related compounds have shown effects on locomotor activity and, at high doses, the potential for seizures and lethality.[20]
Conclusion and Future Directions
2-Ethoxyphenethylamine is a substituted phenethylamine with a chemical structure that suggests a complex pharmacological profile, likely involving interactions with serotonergic, adrenergic, and dopaminergic systems. While specific experimental data for this compound are limited, this guide provides a robust framework for its synthesis, characterization, and predicted biological activity based on established principles of medicinal chemistry and the known properties of its structural analogs.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and comprehensive analytical data (NMR, IR, MS, and physical constants).
-
In Vitro Pharmacology: Conducting receptor binding and functional assays to determine the affinity and efficacy of 2-Ethoxyphenethylamine at a wide range of monoamine receptors and transporters.
-
In Vivo Studies: Preclinical evaluation in animal models to investigate its behavioral effects, pharmacokinetic profile, and potential therapeutic applications or abuse liability.
-
Toxicological Evaluation: Comprehensive safety and toxicity studies to fully characterize its risk profile.
This foundational knowledge is essential for any further exploration of 2-Ethoxyphenethylamine in the context of drug discovery and development.
References
-
Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science, 46(5), 375–380. [Link]
-
Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. Retrieved January 17, 2026, from [Link]
-
Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. Retrieved January 17, 2026, from [Link]
-
Ruffolo, R. R., Jr, & Waddell, J. E. (1982). Stereochemical requirements of alpha 2-adrenergic receptors for alpha-methyl substituted phenethylamines. Journal of Pharmacology and Experimental Therapeutics, 222(1), 29–36. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142362, 2-Ethoxyphenethylamine. Retrieved January 17, 2026, from [Link].
-
Awad, T., DeRuiter, J., & Clark, C. R. (2008). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]
-
Kim, J. H., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 481–488. [Link]
-
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
Berry, M. D. (2011). The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding. Journal of Neural Transmission, 118(7), 1115–1118. [Link]
-
Safety data sheet. (n.d.). [Link]
-
Gatch, M. B., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Molecules, 29(11), 2490. [Link]
-
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
-
Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]
-
Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]
-
Jones, C. (2016). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]
-
Guedes, J., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 23(19), 11697. [Link]
-
Gatch, M. B., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 227(3), 455–467. [Link]
-
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved January 17, 2026, from [Link].
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Lee, H. J., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics, 29(6), 637–646. [Link]
-
Kim, J. H., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 26(5), 481–488. [Link]
-
Phenethylamines. (n.d.). University of Virginia School of Medicine. Retrieved January 17, 2026, from [Link]
-
McLean, T. H., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry, 49(19), 5794–5803. [Link]
-
Harder, S., et al. (2018). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Angewandte Chemie International Edition, 57(40), 13142-13146. [Link]
-
Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148. [Link]
-
Glennon, R. A., et al. (1994). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of Medicinal Chemistry, 37(18), 2828–2832. [Link]
-
Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375–380. [Link]
-
Organic Chemistry Academy. (2023, June 26). Reactions of LiAlH4, NaBH4 and H2/Ni (Recap). [Link]
-
De-Deo, C., et al. (2023). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Molecular Sciences, 24(13), 11029. [Link]
-
Clark, J. (2023, January 22). The Reduction of Nitriles. Chemistry LibreTexts. [Link]
-
Canna, A., et al. (2024). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 25(21), 12821. [Link]
-
SpectraBase. (n.d.). PHENETHYLAMINE, P-METHOXY-, - Optional[13C NMR] - Chemical Shifts. [Link]
-
Sarkar, M., et al. (1977). Studies on Phenethylamine Hallucinogens. 2. Conformations of Arylmethoxyl Groups Using 13C NMR. Journal of Medicinal Chemistry, 20(11), 1463–1467. [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580). [Link]
-
Yan, H., et al. (2025). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology. [Link]
-
Metaescaline. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].
-
Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof. (1990). European Patent Office. [Link]
-
Lin, C. H., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(9), 10336–10350. [Link]
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009).
-
Bade, R., et al. (2014). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]
- Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (n.d.).
Sources
- 1. 2-Ethoxyphenethylamine | C10H15NO | CID 142362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of LiAlH4, NaBH4 and H2/Ni (Recap) – Organic Chemistry Academy [ochemacademy.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. consensus.app [consensus.app]
- 15. Stereochemical requirements of alpha 2-adrenergic receptors for alpha-methyl substituted phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 17. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors [mdpi.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. mdpi.com [mdpi.com]
- 20. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
